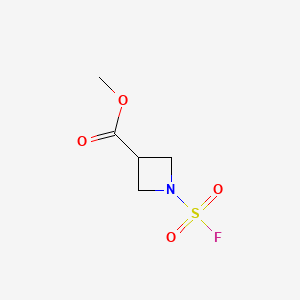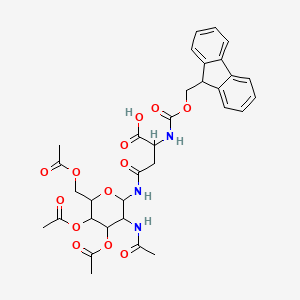
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C₅H₈FNO₄S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonylating agents. One common method includes the use of azetidine-3-carboxylate as a starting material, which is then treated with a fluorosulfonylating reagent under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone .
Aplicaciones Científicas De Investigación
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It is used in the study of enzyme interactions and protein modifications.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-carboxylate: A precursor in the synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate.
Fluorosulfonyl Azetidines: Other derivatives with similar reactivity and applications.
Uniqueness
This compound is unique due to its combination of the azetidine ring and the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C5H8FNO4S |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 1-fluorosulfonylazetidine-3-carboxylate |
InChI |
InChI=1S/C5H8FNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |
Clave InChI |
FIWBGBCYONPYQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN(C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)






![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)




